![molecular formula C15H14ClNO2 B5881318 N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
N-[4-(4-chlorophenoxy)phenyl]propanamide
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]propanamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential use as a tool for investigating the mechanisms underlying learning and memory. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and the formation of long-term memory.
Scientific Research Applications
Pharmacologic Effects in Hormonal Male Contraception
N-[4-(4-chlorophenoxy)phenyl]propanamide and its analogs have been studied for their pharmacologic effects, particularly in the context of hormonal male contraception. One such study characterized a derivative, S-23, in male rats, revealing its high binding affinity and identification as a full agonist in vitro. This research suggested the potential of S-23 for use in oral male contraception, highlighting its effects on hormone levels, spermatogenesis, and reversible infertility upon treatment cessation. The compound also positively impacted bone mineral density and lean mass while reducing fat mass (Jones et al., 2009).
Inhibitory Potential Against Tyrosinase and Melanin
Research has also focused on the synthesis of various derivatives for evaluating their inhibitory potential against mushroom tyrosinase, a key enzyme in melanin synthesis. A study synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, finding them to be biologically active and effective in reducing pigmentation in zebrafish, suggesting their application in depigmentation drugs with minimal side effects (Raza et al., 2019).
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOQWFJQHOXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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